L-Methionine,glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-
CAS No.:
Cat. No.: VC14546311
Molecular Formula: C45H81N13O14S
Molecular Weight: 1060.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C45H81N13O14S |
---|---|
Molecular Weight | 1060.3 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
Standard InChI Key | WIHBNMPFWRHGDF-SLVFWPMISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Introduction
Composition and Structural Characteristics
Amino Acid Sequence and Residue Properties
Table 1: Physicochemical Properties of Constituent Amino Acids
Residue | 3-Letter Code | 1-Letter Code | Monoisotropic Mass (Da) | Average Mass (Da) | Hydrophobicity Index |
---|---|---|---|---|---|
Methionine | Met | M | 131.040 | 131.196 | 1.9 |
Glycine | Gly | G | 57.021 | 57.051 | -0.4 |
Serine | Ser | S | 87.032 | 87.077 | -0.8 |
Asparagine | Asn | N | 114.043 | 114.103 | -3.5 |
Lysine | Lys | K | 128.095 | 128.172 | -3.9 |
Alanine | Ala | A | 71.037 | 71.078 | 1.8 |
Isoleucine | Ile | I | 113.084 | 113.158 | 4.5 |
Leucine | Leu | L | 113.084 | 113.158 | 3.8 |
Data derived from and standardized hydrophobicity scales.
Conformational Dynamics
The alternating pattern of hydrophilic (Ser, Asn, Lys) and hydrophobic (Met, Ile, Leu) residues suggests a propensity for amphipathic secondary structures, such as α-helices or β-sheets. Glycine’s flexibility at positions 2, 6, 9, and 10 may facilitate sharp turns or loops, potentially enabling protein-binding motifs . Computational modeling predicts that the N-terminal Met-Gly-Ser segment adopts an extended conformation, while the C-terminal Ile-Ile-Gly-Leu sequence forms a hydrophobic cluster stabilized by van der Waals interactions .
Synthesis and Stability Considerations
Solid-Phase Peptide Synthesis (SPPS)
While no explicit synthesis protocols for this peptide exist in public literature, its assembly would likely follow standard Fmoc- or Boc-based SPPS methodologies. The methionine residue necessitates inert atmosphere handling to prevent oxidation of its thioether group during deprotection and cleavage steps . Orthogonal protecting groups for Lys (Alloc) and Ser (t-Bu) would ensure selective side-chain deprotection. Mass spectrometry data from analogous peptides indicate that sequences with multiple glycines require extended coupling times (90–120 minutes) to minimize deletion sequences .
Biological and Functional Implications
Putative Roles in Redox Signaling
Methionine’s role as a reversible redox sensor is well-documented in proteins like calmodulin and mitochondrial enzymes . In this peptide, Met1 could act as a sacrificial antioxidant, scavenging reactive oxygen species (ROS) to protect downstream residues. The proximity of Gly2 may facilitate electron delocalization, enhancing Met’s radical-stabilizing capacity . This mechanism mirrors findings in Gly-Met dipeptides, where zwitterionic conformations promote radical migration to the peptide backbone .
Comparative Analysis with Structural Analogs
Gly-Met Dipeptide Systems
Studies on Gly-Met dipeptides reveal that oxidation initiates at the sulfur atom, producing sulfoxides (Met=O) and sulfones (Met=O2) as primary products . In contrast, the reverse sequence (Met-Gly) favors C-terminal amidation due to reduced steric constraints during intermediate formation . Extrapolating these findings to the target peptide suggests that Met1’s position adjacent to Gly2 predisposes the molecule to C-terminal cleavage over N-terminal modifications .
Methionine-Containing Tripeptides
The tripeptide Z-Gly-Met-Gly (carbobenzoxy-protected) undergoes 2.0 mol-% α-amidation under cupric sulfate-induced oxidation, compared to <0.1 mol-% for alanine-containing analogs . This highlights methionine’s unique capacity to catalyze backbone cleavage, a property likely retained in longer sequences like the target peptide.
Challenges in Characterization and Future Directions
Analytical Limitations
The peptide’s length (10 residues) complicates mass spectrometric analysis due to in-source fragmentation. High-resolution LC-MS/MS with electron-transfer dissociation (ETD) would mitigate this by preserving labile modifications like methionine sulfoxide . Nuclear magnetic resonance (NMR) studies could further resolve conformational dynamics, particularly around the Ile-Ile-Gly-Leu motif.
Synthetic Optimization
Future synthesis efforts should employ microwave-assisted SPPS to enhance coupling efficiency at glycine-rich regions. Incorporating pseudoproline dipeptides at Ser3-Asn4 and Ala6-Ile7 could suppress aggregation during chain elongation .
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